molecular formula C24H19ClN2O3S B2729317 1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-74-5

1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Cat. No. B2729317
CAS RN: 400081-74-5
M. Wt: 450.94
InChI Key: JHAJWTHTXPJJSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spiro[1,3-thiazolidine-2,3’-indole] core, which is a type of heterocyclic compound. Heterocyclic compounds are an important class of organic compounds possessing broad applications in various fields of science .

Scientific Research Applications

Synthesis and Structural Analysis

Spiro compounds, including the specified derivative, are synthesized through reactions involving mercaptoacetic acid and chloroimino compounds, with the structure confirmed by spectroscopic studies highlighting the tetrahedral geometry around the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994). Moreover, the synthesis methodologies extend to include cyclocondensation of isatin-3-imines with α-mercaptoacids, showcasing the compound's antileukemic activity through leukemia screen tests (Rajopadhye & Popp, 1987).

Catalysis and Green Chemistry Approaches

The use of Brønsted acidic ionic liquids as catalysts and reaction mediums for synthesizing fluorinated spiro compounds reveals their efficiency and environmental friendliness, particularly in microwave-induced techniques. These compounds exhibit antihistamic properties, underscoring the potential for medical applications without delving into specifics of drug use (Arya, Rawat, Dandia, & Sasai, 2012).

Antimicrobial and Anticancer Activities

Research also emphasizes the antimicrobial and anticancer potentials of spiro compounds. Ethoxyphthalimide derivatized spiro compounds have been synthesized and evaluated for antimicrobial activity, contributing to the development of new therapeutic agents (Thadhaney, Sain, Pemawat, & Talesara, 2010). Similarly, the synthesis of spiro[thiazolidinone-isatin] conjugates and their evaluation for anticancer activity indicate their effectiveness against certain cancer cell lines, offering insights into their utility in cancer research (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Environmental Applications

The spiro compounds have also found applications in environmental science, particularly in corrosion inhibition studies. Indoline compounds, for instance, have been evaluated for their effectiveness as corrosion inhibitors on steel surfaces, demonstrating the material science aspect of these compounds without focusing on their pharmacological effects (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c1-30-19-12-10-18(11-13-19)27-22(28)15-31-24(27)20-4-2-3-5-21(20)26(23(24)29)14-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJWTHTXPJJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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